molecular formula C9H14N2O2 B6247635 rac-tert-butyl N-[(1R,2R)-2-cyanocyclopropyl]carbamate, trans CAS No. 2165955-87-1

rac-tert-butyl N-[(1R,2R)-2-cyanocyclopropyl]carbamate, trans

Cat. No.: B6247635
CAS No.: 2165955-87-1
M. Wt: 182.2
InChI Key:
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Description

rac-tert-butyl N-[(1R,2R)-2-cyanocyclopropyl]carbamate, trans: is a chiral compound with potential applications in various fields, including pharmaceuticals and chemical research. This compound is characterized by its unique structure, which includes a cyanocyclopropyl group and a tert-butyl carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-tert-butyl N-[(1R,2R)-2-cyanocyclopropyl]carbamate, trans typically involves the following steps:

    Formation of the cyanocyclopropyl intermediate: This step involves the reaction of a suitable cyclopropane derivative with a cyanating agent under controlled conditions.

    Introduction of the tert-butyl carbamate group: The intermediate is then reacted with tert-butyl isocyanate in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

rac-tert-butyl N-[(1R,2R)-2-cyanocyclopropyl]carbamate, trans can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanocyclopropyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

rac-tert-butyl N-[(1R,2R)-2-cyanocyclopropyl]carbamate, trans has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-tert-butyl N-[(1R,2R)-2-cyanocyclopropyl]carbamate, trans involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • rac-tert-butyl N-[(1R,2R)-2-(aminomethyl)cyclopropyl]carbamate
  • rac-tert-butyl N-[(1R,2R)-2-cyclopropanesulfonamidocyclohexyl]carbamate
  • rac-tert-butyl N-[(1R,2R,5S)-9-oxobicyclo[3.3.1]nonan-2-yl]carbamate

Uniqueness

rac-tert-butyl N-[(1R,2R)-2-cyanocyclopropyl]carbamate, trans is unique due to its specific structural features, such as the presence of a cyanocyclopropyl group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

2165955-87-1

Molecular Formula

C9H14N2O2

Molecular Weight

182.2

Purity

95

Origin of Product

United States

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